ICI 154,129
Overview
Description
ICI 154,129 is a selective delta-opioid receptor antagonist. It has been primarily used in scientific research to study its effects on various biological systems, particularly in the context of pain management and seizure research .
Preparation Methods
The synthesis of ICI 154,129 involves the formation of a peptide bond between specific amino acids. The compound is synthesized by combining N,N-diallyl-Tyr, Gly, and Phe, with a Psi-(CH2S) modification replacing the peptide bond between Gly and Phe . The reaction conditions typically involve the use of protective groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of the peptide bond.
Chemical Reactions Analysis
ICI 154,129 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of substituted derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ICI 154,129 has been extensively used in scientific research for various applications:
Chemistry: The compound is used to study the interactions between delta-opioid receptors and their ligands.
Biology: It is used to investigate the role of delta-opioid receptors in various biological processes, including pain perception and seizure activity
Medicine: This compound is used in preclinical studies to explore its potential therapeutic applications in pain management and epilepsy
Industry: The compound is used in the development of new drugs targeting delta-opioid receptors
Mechanism of Action
ICI 154,129 exerts its effects by selectively binding to delta-opioid receptors, thereby blocking the action of endogenous opioid peptides like enkephalins . This antagonistic action prevents the activation of delta-opioid receptors, which are involved in modulating pain perception and seizure activity. The molecular targets of this compound include the delta-opioid receptors, and the pathways involved are primarily related to pain and seizure modulation .
Comparison with Similar Compounds
ICI 154,129 is unique in its selectivity for delta-opioid receptors. Similar compounds include:
Naloxone: A non-selective opioid receptor antagonist used to reverse opioid overdose.
Naltrexone: Another non-selective opioid receptor antagonist used in the treatment of opioid and alcohol dependence.
This compound stands out due to its high selectivity for delta-opioid receptors, making it a valuable tool in research focused on these specific receptors .
Biological Activity
ICI 154,129, also known as M 154129, is a compound recognized primarily for its role as a selective antagonist of the delta-opioid receptor (DOR). This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 638.83 g/mol
- CAS Number : 83420-94-4
- Chemical Structure : this compound is characterized by its complex structure which contributes to its specificity for delta-opioid receptors.
This compound functions by selectively binding to delta-opioid receptors, inhibiting their activation by endogenous ligands such as enkephalins. This antagonistic action can modulate various physiological responses associated with pain and mood regulation.
Key Findings:
- Selectivity : this compound exhibits a high degree of selectivity for DOR over mu-opioid receptors (MOR) and kappa-opioid receptors (KOR), making it a valuable tool in opioid research .
- Binding Affinity : The binding affinity (Ke value) of this compound against DOR has been reported to be approximately 340 nM, indicating a strong interaction with the receptor .
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its effects on pain modulation and potential therapeutic applications.
Pain Modulation Studies
- Nociceptive Responses : Research has shown that administration of this compound can alter nociceptive responses in animal models. For example, in studies involving rat models of arthritis, the compound was observed to influence pain sensitivity significantly .
- Comparative Studies : In comparative studies with other opioid antagonists, this compound demonstrated unique effects on pain pathways mediated by DORs without affecting MOR pathways, suggesting its potential for targeted pain management strategies .
Table 1: Summary of Key Research Studies Involving this compound
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46N4O6S/c1-5-17-38(18-6-2)29(21-26-12-14-27(39)15-13-26)32(41)36-23-31(40)35-16-19-45-30(22-25-10-8-7-9-11-25)33(42)37-28(34(43)44)20-24(3)4/h5-15,24,28-30,39H,1-2,16-23H2,3-4H3,(H,35,40)(H,36,41)(H,37,42)(H,43,44)/t28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRZYRKTYLLLRL-DTXPUJKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)SCCNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)SCCNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232349 | |
Record name | ICI 154129 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83420-94-4 | |
Record name | ICI 154129 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083420944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ICI 154129 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICI-154129 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97BUE7NR2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.